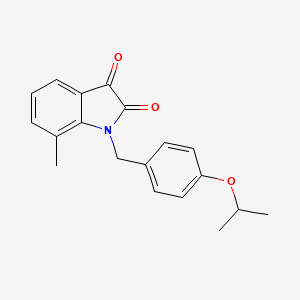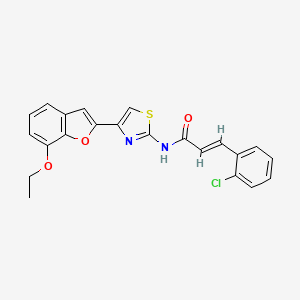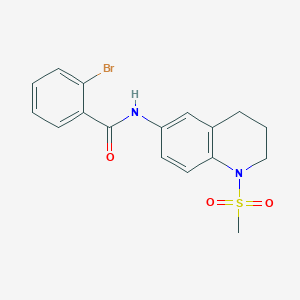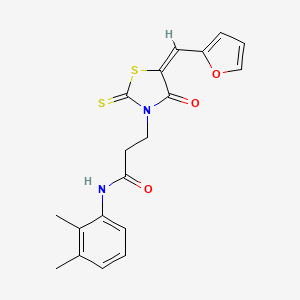
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by its unique structure, which includes an indoline core substituted with a 4-isopropoxybenzyl group and a 7-methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the 4-Isopropoxybenzyl Group: This step involves the alkylation of the indoline core with 4-isopropoxybenzyl halides under basic conditions.
Methylation: The final step includes the methylation of the indoline core at the 7-position using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-Benzylindoline-2,3-dione: Lacks the isopropoxy and methyl substituents, resulting in different chemical properties and reactivity.
7-Methylindoline-2,3-dione: Similar core structure but without the 4-isopropoxybenzyl group, affecting its biological activity and applications.
4-Isopropoxybenzylindoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWOOPQNHDTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)

![4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2870815.png)

![5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2870817.png)
![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2870822.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)
![3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2870827.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)

